7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione
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Overview
Description
7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The cyclohexylamino group is introduced through an amination reaction. This can be done using cyclohexylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.
Scientific Research Applications
7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A basic anthraquinone structure without substitutions.
1-Aminoanthraquinone: Contains an amino group at the 1st position.
2-Chloroanthraquinone: Contains a chlorine atom at the 2nd position.
Uniqueness
7-Chloro-1-(cyclohexylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61100-62-7 |
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Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-chloro-1-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18ClNO2/c21-12-9-10-14-16(11-12)20(24)18-15(19(14)23)7-4-8-17(18)22-13-5-2-1-3-6-13/h4,7-11,13,22H,1-3,5-6H2 |
InChI Key |
RTYAGFKDCMAFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
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